Zolertine

Catalog No.
S586706
CAS No.
4004-94-8
M.F
C13H18N6
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolertine

CAS Number

4004-94-8

Product Name

Zolertine

IUPAC Name

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17)

InChI Key

XTTHMUYLNLEJRS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3

Synonyms

1-phenyl-4-(2-(5-tetrazolyl)ethyl)piperazine, zolertine, zolertine dihydrochloride, zolertine monohydrochloride, zolertine trihydrochloride

Canonical SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3

Zolertine is a chemical compound belonging to the piperazine class, characterized by its unique structure and pharmacological properties. It is primarily known for its application in the treatment of various psychiatric disorders, particularly as an antipsychotic agent. Zolertine's molecular formula is C12H16N2C_{12}H_{16}N_{2}, and it typically appears as a white crystalline solid. Its melting point is approximately 106 °C, and it is freely soluble in water, which enhances its bioavailability in therapeutic applications .

  • Oxidation: Zolertine can be oxidized to form N-oxides, which may alter its pharmacological activity.
  • Reduction: The compound can also participate in reduction reactions, potentially leading to different derivatives with varying biological effects.
  • Acid-Base Reactions: As a weak base (pK_a = 9.8), Zolertine can interact with acids to form salts, which are often utilized in pharmaceutical formulations .

The synthesis of Zolertine typically involves several steps:

  • Formation of Piperazine Derivatives: Starting from piperazine, various substituents are introduced through electrophilic aromatic substitution or nucleophilic addition.
  • Cyclization: The reaction conditions are adjusted to promote cyclization, leading to the formation of the piperazine ring structure characteristic of Zolertine.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve a high level of purity suitable for pharmaceutical use .

Zolertine's primary applications are in the field of psychiatry and neurology:

  • Antipsychotic Treatment: It is used to manage symptoms of schizophrenia and bipolar disorder.
  • Research Tool: Zolertine serves as a reference compound in studies investigating dopamine and serotonin receptor interactions.
  • Potential Use in Other Disorders: Emerging research suggests potential applications in treating anxiety disorders and depression due to its serotonergic activity .

Studies have indicated that Zolertine interacts with various biological targets:

  • Dopamine Receptors: It primarily acts as an antagonist at D2 and D3 dopamine receptors.
  • Serotonin Receptors: Zolertine also exhibits activity at 5-HT2A receptors, which may contribute to its mood-stabilizing effects.
  • Metabolic Pathways: Research has identified metabolic pathways involving cytochrome P450 enzymes that influence the pharmacokinetics of Zolertine and its metabolites .

Zolertine shares structural and functional similarities with several other compounds within the piperazine class. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
MillipertinePiperazine derivativeAntipsychoticMore selective for serotonin receptors
EmpiprazolePiperazine derivativeAntipsychoticExhibits lower side effects
AntrafeninePiperazine derivativeAntidepressantDistinct mechanism involving norepinephrine
DapiprazolePiperazine derivativeAntipsychoticPotent antagonist at multiple receptor types
PiribedilPiperazine derivativeParkinson’s disease treatmentUnique action on dopamine D3 receptors

Zolertine's uniqueness lies in its balanced activity across both dopamine and serotonin systems, making it particularly effective for treating complex psychiatric conditions .

International Union of Pure and Applied Chemistry Nomenclature and Identification

Primary Structure: 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine

Zolertine is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine . This nomenclature precisely describes the compound's structural organization, indicating a piperazine ring system as the central scaffold with specific substitutions at the nitrogen atoms [11]. The phenyl group is attached to the nitrogen atom at position 1 of the piperazine ring, while position 4 bears an ethyl chain terminating in a tetrazole ring [11].

The structural designation follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the piperazine ring serves as the parent structure [11]. The tetrazol-5-yl designation specifically indicates that the tetrazole ring is connected through its carbon atom at position 5, which is the standard attachment point for this heterocyclic system [3] [20]. Alternative International Union of Pure and Applied Chemistry representations include 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine, which explicitly denotes the tautomeric form of the tetrazole ring [11] [13].

Synonyms and Alternative Designations

Zolertine is recognized under multiple systematic and common names across different chemical databases and international nomenclature systems [11] [13]. The compound appears in pharmaceutical literature under its International Nonproprietary Name designation as Zolertine, with regional variations including Zolertina in Spanish pharmaceutical nomenclature and Zolertinum in Latin pharmaceutical terminology [11].

Designation TypeNameSource
International Union of Pure and Applied Chemistry Primary1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine
International Union of Pure and Applied Chemistry Alternative1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine [11] [13]
Systematic Chemical Abstracts ServicePiperazine, 1-phenyl-4-(2-(1H-tetrazol-5-yl)ethyl)- [11]
International Nonproprietary NameZolertine [11]
International Nonproprietary Name SpanishZolertina [11]
International Nonproprietary Name LatinZolertinum [11]
Code DesignationMA-1277 [3]
Alternative Systematic5-[2-(4-phenyl-1-piperazyl)ethyl]tetrazole

The systematic name following Chemical Abstracts Service conventions places piperazine as the base name, followed by the positional descriptors for the substituents [11]. This nomenclature system provides an alternative but equivalent description of the molecular structure [11] [13].

Registry Numbers and Database Identifiers

Zolertine possesses multiple registry numbers and database identifiers that facilitate its identification across various chemical and pharmaceutical databases [3] [7] [11]. The primary Chemical Abstracts Service Registry Number for the parent compound is 4004-94-8, while the hydrochloride salt form is registered under 7241-94-3 [3] [7] [11].

Database/RegistryIdentifierForm
Chemical Abstracts Service Registry Number4004-94-8Parent compound
Chemical Abstracts Service Registry Number7241-94-3Hydrochloride salt
Kyoto Encyclopedia of Genes and Genomes DrugD06380Pharmaceutical entry
Nikkaji NumberJ244.742HJapanese database
International Chemical IdentifierInChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17)Structure encoding
International Chemical Identifier KeyQVIZGERPBBPGRI-UHFFFAOYSA-NHash identifier
Simplified Molecular Input Line Entry SystemC1=CC=CC=C1N3CCN(CCC2=NN=NN2)CC3Linear notation

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations that enable unambiguous identification of the compound across different chemical informatics systems [3] [5] [11]. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure that is particularly useful for computational chemistry applications [7] [11].

Molecular Composition

Empirical Formula: C₁₃H₁₈N₆

The empirical formula of Zolertine is C₁₃H₁₈N₆, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, and six nitrogen atoms [3] [7] [11]. This molecular composition reflects the complex heterocyclic nature of the compound, with a notably high nitrogen content attributable to the presence of both piperazine and tetrazole ring systems [11] [15].

The carbon atom distribution includes six carbons from the phenyl ring, four carbons from the piperazine ring, two carbons from the ethyl linker, and one carbon from the tetrazole ring [11]. The eighteen hydrogen atoms are distributed as five hydrogens on the phenyl ring, eight hydrogens on the piperazine ring, four hydrogens on the ethyl linker, and one acidic hydrogen on the tetrazole ring [11] [20].

The six nitrogen atoms represent a significant structural feature, with two nitrogen atoms in the piperazine ring and four nitrogen atoms in the tetrazole ring [11] [15] [20]. This high nitrogen content contributes to the compound's unique chemical properties and biological activity profile [15] [16].

Molecular Weight: 258.329 g/mol

Zolertine exhibits a molecular weight of 258.329 grams per mole for the parent compound [7] [11]. This molecular weight places the compound within the typical range for small molecule pharmaceuticals and reflects its moderate molecular complexity [11]. The hydrochloride salt form possesses a molecular weight of 294.78 grams per mole due to the addition of hydrogen chloride [3] [5].

ParameterValueUnits
Molecular Weight (Parent)258.329g/mol
Molecular Weight (Hydrochloride)294.78g/mol
Monoisotopic Mass258.1593Da
Average Mass258.33Da

The molecular weight calculation is based on standard atomic weights: carbon (12.011), hydrogen (1.008), and nitrogen (14.007) [11]. The precise molecular weight enables accurate analytical determination and quantification of the compound in pharmaceutical and research applications [7] [11].

Structural Elements and Functional Groups

Zolertine contains three primary structural elements that define its chemical and biological properties: the phenyl group, the piperazine ring, and the tetrazole ring, connected by an ethyl linker [11] [15]. Each structural component contributes distinct physicochemical characteristics to the overall molecular profile [15] [16] [20].

The phenyl group (C₆H₅) represents an aromatic functional group derived from benzene through the removal of one hydrogen atom [17]. This aromatic system exhibits planar geometry with delocalized π-electron density, contributing to the compound's lipophilicity and membrane permeability characteristics [17] [22]. The phenyl group displays characteristic aromatic stability due to its six π-electrons arranged in a conjugated system, making it resistant to addition reactions while favoring electrophilic substitution processes [17] [22].

Structural ElementChemical FormulaPropertiesBiological Function
Phenyl GroupC₆H₅Aromatic, planar, lipophilicMembrane permeability, hydrophobic interactions
Piperazine RingC₄H₁₀N₂Basic nitrogens, flexible conformationWater solubility, receptor binding
Tetrazole RingCH₂N₄Acidic proton, hydrogen bondingMetabolic stability, bioisosterism
Ethyl LinkerC₂H₄Aliphatic spacerConformational flexibility

The piperazine ring constitutes a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4 [16]. This ring system adopts a chair conformation similar to cyclohexane but with enhanced flexibility due to the presence of nitrogen atoms [16] [21]. The nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding and coordinate with metal centers, contributing to the compound's water solubility and biological activity [16] [21].

The tetrazole ring represents a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom [14] [15] [20]. This ring system exhibits unique tautomeric behavior, with the 1H-tetrazole form being predominant in solid state and aqueous solution [14] [20]. The tetrazole ring possesses an acidic proton with a pKa value of approximately 4.9, making it capable of hydrogen bond donation under physiological conditions [15] [20]. The high nitrogen content creates a strong dipole moment and extensive hydrogen bonding capacity, with the ability to form up to four hydrogen bonds simultaneously [15] [20].

The ethyl linker (-CH₂-CH₂-) provides spatial separation between the piperazine and tetrazole moieties while maintaining conformational flexibility [11]. This two-carbon chain allows for optimal positioning of the functional groups for biological target engagement while preventing steric hindrance between the ring systems [11].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.15929460 g/mol

Monoisotopic Mass

258.15929460 g/mol

Heavy Atom Count

19

UNII

EMD433OT6A

Wikipedia

Zolertine

Dates

Last modified: 07-20-2023

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